8-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
CAS No.: 1189457-87-1
Cat. No.: VC7057394
Molecular Formula: C20H19ClFN3O
Molecular Weight: 371.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189457-87-1 |
|---|---|
| Molecular Formula | C20H19ClFN3O |
| Molecular Weight | 371.84 |
| IUPAC Name | 8-[(2-chloro-4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
| Standard InChI | InChI=1S/C20H19ClFN3O/c21-17-12-16(22)7-6-15(17)13-25-10-8-20(9-11-25)23-18(19(26)24-20)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,26) |
| Standard InChI Key | PEDOFLDTVFEDKP-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=C(C=C(C=C4)F)Cl |
Introduction
Structural Characteristics
-
Molecular Formula: The molecular formula for this compound is not explicitly provided in the search results, but it can be deduced from its name. Typically, compounds with similar structures have molecular weights and formulas that reflect their complex ring systems and functional groups.
-
Functional Groups: The compound contains several functional groups, including a triazaspirodecane ring system, a phenyl group, and a chlorofluorophenylmethyl group. These groups contribute to its chemical properties and potential biological activities.
Potential Applications
Compounds with similar structures to 8-[(2-Chloro-4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one are often explored for their pharmacological properties. The presence of a triazaspirodecane core and aromatic rings suggests potential applications in medicinal chemistry, such as:
-
Pharmacological Agents: Compounds with complex ring systems and aromatic groups are often investigated for their ability to interact with biological targets, such as enzymes or receptors.
-
Biological Activity: The chlorofluorophenyl group may contribute to the compound's ability to interact with specific biological targets, potentially exhibiting activities such as antimicrobial, antiviral, or anticancer effects.
Research Findings
While specific research findings on 8-[(2-Chloro-4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one are not available, compounds with similar structures have been studied for their chemical and biological properties. For instance:
-
Synthetic Methods: The synthesis of such compounds typically involves multi-step reactions, including ring formation and functional group modifications.
-
Biological Screening: These compounds are often screened for biological activity using in vitro assays to assess their potential as therapeutic agents.
Data Tables
Given the lack of specific data on 8-[(2-Chloro-4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, a general table illustrating the characteristics of similar compounds might look like this:
| Compound Characteristics | Description |
|---|---|
| Molecular Structure | Complex ring system with aromatic groups |
| Functional Groups | Triazaspirodecane, phenyl, chlorofluorophenylmethyl |
| Potential Applications | Pharmacological agents, biological activity screening |
| Synthetic Methods | Multi-step reactions involving ring formation and functional group modifications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume